4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the empirical formula C8H8N4S . It belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a 1,2,4-triazole moiety .
Synthesis Analysis
The synthesis of 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol and related compounds has been reported in several studies . The basic nucleus is typically prepared by cyclization of potassium dithiocarbazinate with hydrazine hydrate . The compound can then be subjected to addition reactions with different aldehydes to synthesize Schiff bases .Molecular Structure Analysis
The molecular structure of 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol is characterized by a 1,2,4-triazole ring substituted with an isopropyl group, a phenyl group, and a thiol group .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol include a melting point of 195 °C (dec.) (lit.) 211-215 °C (dec.) . The compound has a molecular weight of 192.24 .Scientific Research Applications
1. Surface Enhanced Raman Scattering (SERS) Probe Development Triazole derivatives have been utilized in the development of SERS-based probes for fast and accurate detection of DNA markers. This application leverages the unique optical properties of triazoles to enhance Raman scattering, providing a sensitive method for biomolecular detection .
Metal Ion Adsorption
Organofunctionalized silsesquioxanes with triazole derivatives have been used for the adsorption of metal ions. This application is significant in environmental chemistry for the removal of heavy metals from water and soil .
Synthesis of Regioselective N1-substituted 3-amino-1,2,4-triazoles
Triazoles serve as key scaffolds in chemical synthesis, allowing for the creation of structurally diverse products. This is crucial in medicinal chemistry for generating compounds with potential therapeutic effects .
Anticancer Agent Development
1,2,4-Triazole derivatives have been synthesized and evaluated as potential anticancer agents. Their ability to inhibit abnormal cell growth makes them valuable in cancer research and drug development .
Molecular Structure Studies
The molecular structure of triazole derivatives like “4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol” can be studied to understand their chemical behavior and interactions. This knowledge is essential for designing molecules with desired properties .
Chemical Cataloging and Availability
Compounds such as “4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol” are cataloged and made available for research purposes. They are often listed with their properties and potential applications for easy reference by researchers .
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit a wide range of biological activities, including antimicrobial, antitubercular, and anticancer effects .
Mode of Action
It’s known that triazole derivatives can interact with various biological targets through different mechanisms, such as inhibiting key enzymes or interacting with cellular structures .
Biochemical Pathways
Triazole derivatives are known to interfere with various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The solubility of similar compounds in organic solvents suggests that they may have good bioavailability .
Result of Action
Similar compounds have been reported to exhibit antimicrobial, antitubercular, and anticancer effects, suggesting that they may have a broad range of cellular impacts .
Action Environment
The action of 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability, potentially impacting its efficacy .
properties
IUPAC Name |
3-phenyl-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-8(2)14-10(12-13-11(14)15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEMVRVUKFGVOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627624 |
Source
|
Record name | 5-Phenyl-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
26029-09-4 |
Source
|
Record name | 2,4-Dihydro-4-(1-methylethyl)-5-phenyl-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26029-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Phenyl-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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